2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol
CAS No.: 1232824-72-4
Cat. No.: VC7191760
Molecular Formula: C15H12ClNO3
Molecular Weight: 289.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1232824-72-4 |
|---|---|
| Molecular Formula | C15H12ClNO3 |
| Molecular Weight | 289.72 |
| IUPAC Name | 2-(1,3-benzodioxol-5-ylmethyliminomethyl)-4-chlorophenol |
| Standard InChI | InChI=1S/C15H12ClNO3/c16-12-2-3-13(18)11(6-12)8-17-7-10-1-4-14-15(5-10)20-9-19-14/h1-6,8,18H,7,9H2 |
| Standard InChI Key | LLJRHBQYFHAHLR-CAOOACKPSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CN=CC3=C(C=CC(=C3)Cl)O |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name for this compound is 2-(1,3-benzodioxol-5-ylmethyliminomethyl)-4-chlorophenol, reflecting its substitution pattern and functional groups . The "E" configuration in the imine bond (C=N) indicates a trans orientation, which is critical for its stereochemical stability and intermolecular interactions .
Synonyms and Registry Identifiers
This compound is cataloged under multiple identifiers:
These identifiers facilitate cross-referencing across chemical databases and literature.
Structural Characteristics
Molecular Architecture
The molecule comprises two aromatic systems: a 4-chlorophenol ring and a 1,3-benzodioxole group, connected by an imine (-CH=N-) bridge. The 1,3-benzodioxole subunit features a methylene group bonded to the imine nitrogen, creating a planar geometry conducive to π-π stacking and hydrogen bonding .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂ClNO₃ | |
| Molecular Weight (g/mol) | 289.71 | |
| Hybridization | sp² (imine nitrogen) | |
| Configuration | E (trans) |
Physicochemical Properties
Solubility and Stability
As a phenolic Schiff base, the compound is likely lipophilic, with limited solubility in polar solvents like water but moderate solubility in organic solvents (e.g., ethanol, DMSO). The imine bond may render it sensitive to hydrolysis under acidic or alkaline conditions, necessitating storage in anhydrous environments .
Thermal Behavior
No explicit melting or boiling points are reported, but analogous Schiff bases typically exhibit melting points between 120–200°C, depending on substituents . Thermal gravimetric analysis (TGA) would clarify decomposition thresholds.
Synthesis and Production
Synthetic Pathways
Although detailed protocols are proprietary, Schiff bases are generally synthesized via condensation reactions between primary amines and carbonyl compounds. For this molecule, the likely route involves:
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Reacting 4-chlorosalicylaldehyde with 1,3-benzodioxol-5-ylmethylamine under reflux in ethanol.
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Catalyzing with acetic acid to facilitate imine formation.
Research Applications
Coordination Chemistry
Schiff bases are renowned as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). The phenolic -OH and imine nitrogen in this compound can chelate metals, forming complexes with potential catalytic or antimicrobial activity .
Biological Activity
While specific studies on this compound are scarce, structurally related Schiff bases exhibit:
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Antimicrobial properties: Disruption of microbial cell membranes .
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Anticancer potential: Induction of apoptosis via reactive oxygen species (ROS) generation .
Table 2: Hypothetical Bioactivity Profile
| Activity | Mechanism | Likelihood |
|---|---|---|
| Antimicrobial | Membrane disruption | Moderate |
| Antioxidant | Free radical scavenging | Low |
| Anticancer | ROS-mediated apoptosis | Speculative |
Materials Science
The conjugated π-system and rigid structure make it a candidate for organic semiconductors or fluorescent probes, though empirical studies are needed .
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